1-Bromo-4-(difluoromethyl)cyclohexane
Description
1-Bromo-4-(difluoromethyl)cyclohexane (C₇H₁₁BrF₂, MW 217.07) is a halogenated cyclohexane derivative featuring a bromine atom and a difluoromethyl group at the 1- and 4-positions, respectively. The difluoromethyl group introduces electronegativity and lipophilicity, enhancing metabolic stability and bioavailability compared to non-fluorinated analogs . This compound is primarily investigated as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its reactivity in nucleophilic substitutions and cross-coupling reactions .
Properties
IUPAC Name |
1-bromo-4-(difluoromethyl)cyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrF2/c8-6-3-1-5(2-4-6)7(9)10/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGBADGWCSQWJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(difluoromethyl)cyclohexane can be synthesized through several methods. One common approach involves the bromination of 4-(difluoromethyl)cyclohexane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of 1-Bromo-4-(difluoromethyl)cyclohexane may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. This ensures high efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(difluoromethyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted cyclohexane derivatives.
Reduction Reactions: The compound can be reduced to 4-(difluoromethyl)cyclohexane using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: Oxidation of the difluoromethyl group can be achieved using strong oxidizing agents, resulting in the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents like ethanol or water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: Substituted cyclohexane derivatives, such as 4-(difluoromethyl)cyclohexanol or 4-(difluoromethyl)cyclohexylamine.
Reduction: 4-(difluoromethyl)cyclohexane.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1-Bromo-4-(difluoromethyl)cyclohexane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, especially those targeting specific biological pathways.
Material Science: It is used in the preparation of fluorinated materials with unique properties, such as increased thermal stability and resistance to chemical degradation.
Biological Studies: The compound can be used to study the effects of fluorinated groups on biological activity and molecular interactions.
Mechanism of Action
The mechanism by which 1-Bromo-4-(difluoromethyl)cyclohexane exerts its effects depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. The difluoromethyl group can influence the reactivity and stability of the compound, affecting its interactions with other molecules and biological targets.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares key attributes of 1-bromo-4-(difluoromethyl)cyclohexane with analogous cyclohexane derivatives:
Key Comparative Insights
Halogen Influence: The bromine atom in all compounds facilitates nucleophilic substitution. However, iodine in 1-[4-(iodomethyl)cyclohexyl]-4-methylbenzene () has a larger atomic radius, slowing reaction kinetics compared to bromine . Fluorine in the difluoromethyl group enhances electronegativity and C-F bond strength, improving metabolic stability over non-fluorinated analogs like (Bromomethyl)cyclohexane .
Steric and Electronic Effects :
- 4-Bromo-1,1-dimethylcyclohexane () exhibits steric hindrance from dimethyl groups, reducing reactivity in sterically demanding reactions compared to the less hindered difluoromethyl analog .
- The methanesulfonyl group in 1-(Bromomethyl)-1-methanesulfonylcyclohexane () strongly withdraws electrons, increasing reactivity toward nucleophiles, unlike the electron-deficient but less polar difluoromethyl group .
Biodegradability: Alicyclic compounds with methyl or ethyl substituents (e.g., dimethylcyclohexanes) degrade faster than halogenated derivatives due to microbial preference for non-halogenated substrates . The difluoromethyl group may slow biodegradation relative to methyl groups but enhance persistence in environmental applications.
Applications :
- The difluoromethyl group’s lipophilicity makes 1-bromo-4-(difluoromethyl)cyclohexane suitable for blood-brain barrier penetration in drug design, whereas 4-bromo-1,1-dimethylcyclohexane is prioritized in herbicides due to its stability in agricultural settings .
- Iodine-containing analogs () are niche intermediates in liquid crystal synthesis, leveraging iodine’s polarizability for molecular alignment .
Research Findings and Trends
- Pharmaceutical Relevance : Fluorinated cyclohexanes, including the target compound, are increasingly used in drug discovery to optimize pharmacokinetics. For example, fluorine’s inductive effects reduce basicity of adjacent amines, enhancing oral bioavailability .
- Synthetic Challenges : Difluoromethylation reactions often require specialized fluorinating agents, increasing synthesis complexity compared to bromomethyl or iodomethyl analogs .
- Environmental Impact: Halogenated cyclohexanes persist longer in ecosystems than non-halogenated variants, necessitating careful disposal and regulatory oversight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
